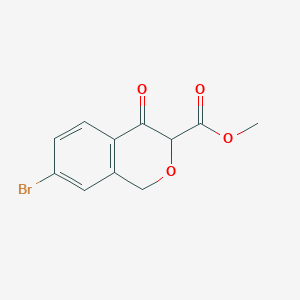
1-(3-Fluoro-4-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-fluoro-4-nitrobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-nitrobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 3-fluoro-4-nitrobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoro-4-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the piperazine ring can be oxidized to form N-oxides.
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed:
Reduction Products: 1-(3-Amino-4-nitrobenzyl)piperazine.
Oxidation Products: Piperazine N-oxides.
Substitution Products: Compounds with various substituents replacing the fluoro group.
Applications De Recherche Scientifique
1-(3-Fluoro-4-nitrobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-fluoro-4-nitrobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluoro and nitro groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparaison Avec Des Composés Similaires
1-(4-Fluorobenzyl)piperazine: Similar structure but lacks the nitro group, which can affect its reactivity and biological activity.
1-(3-Chloro-4-nitrobenzyl)piperazine: Similar but with a chloro group instead of a fluoro group, leading to different chemical properties.
1-(3-Fluoro-4-aminobenzyl)piperazine:
Uniqueness: 1-(3-Fluoro-4-nitrobenzyl)piperazine is unique due to the presence of both fluoro and nitro groups, which confer distinct electronic properties and reactivity patterns. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C11H15FN2O |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
2-fluoro-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15FN2O/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
Clé InChI |
FUFWLOPYIWUXKW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CC(=C(C=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


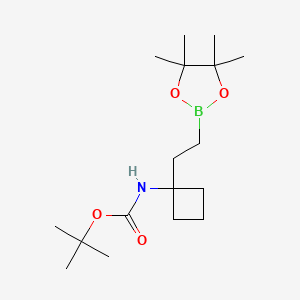
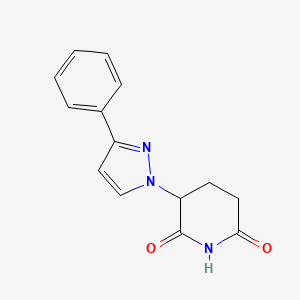


![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
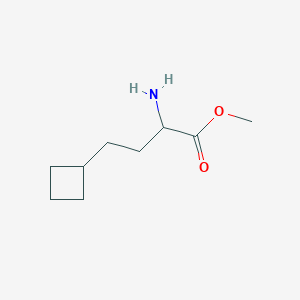

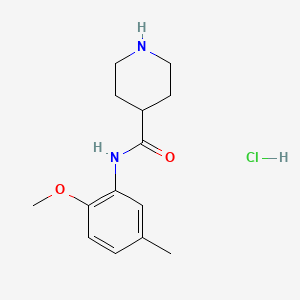
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)

